molecular formula C10H9NO4 B1629437 4-Methoxy-5-nitro-2,3-dihydro-1H-inden-1-one CAS No. 1116359-18-2

4-Methoxy-5-nitro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1629437
CAS No.: 1116359-18-2
M. Wt: 207.18 g/mol
InChI Key: NKNFHZYVTNSHIX-UHFFFAOYSA-N
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Description

4-Methoxy-5-nitro-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a methoxy group at the fourth position and a nitro group at the fifth position on the benzene ring, along with a ketone group on the cyclopentene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-nitro-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the nitration of 4-methoxy-2,3-dihydro-1H-inden-1-one. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position.

Another method involves the oxidation of 4-methoxy-5-nitro-2,3-dihydro-1H-indene. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction conditions need to be carefully controlled to prevent over-oxidation and to ensure the formation of the ketone group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and oxidation processes. The use of continuous flow reactors and automated control systems helps in maintaining the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-nitro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Reduction: 4-Methoxy-5-amino-2,3-dihydro-1H-inden-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-Methoxy-5-nitro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-nitro-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The methoxy group can also influence the compound’s binding affinity to specific receptors or enzymes, modulating its activity.

Comparison with Similar Compounds

4-Methoxy-5-nitro-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds such as:

    4-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    5-Nitro-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    4-Methoxy-5-amino-2,3-dihydro-1H-inden-1-one: Formed by the reduction of the nitro group, exhibiting different biological properties.

The uniqueness of this compound lies in the presence of both the methoxy and nitro groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-5-nitro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-15-10-7-3-5-9(12)6(7)2-4-8(10)11(13)14/h2,4H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNFHZYVTNSHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1CCC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649052
Record name 4-Methoxy-5-nitro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116359-18-2
Record name 4-Methoxy-5-nitro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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